5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (also known as CID 161569) is primarily recognized in scientific research as a metabolite of specific drugs. A metabolite is a substance produced by the body as it breaks down a foreign compound, such as a medication. In this case, 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is a known metabolite of Norverapamil, D-617, and D-702 according to the PubChem database [].
These drugs are all calcium channel blockers, a class of medications used to treat high blood pressure and angina (chest pain) []. By studying the metabolites of these drugs, researchers can gain valuable insights into how the body absorbs, processes, and eliminates them. This information can be crucial for optimizing drug dosing regimens and identifying potential side effects [].
It's important to note that while 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is identified as a metabolite, there is limited current research specifically focused on this compound itself. The PubChem entry for this molecule lists only two PubMed citations, indicating a relatively small amount of scientific investigation into its properties or functions [].
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is an organic compound characterized by its complex structure, which includes an amino group, a dimethoxyphenyl group, an isopropyl group, and a nitrile group. This compound is known as a metabolite of verapamil and has garnered attention for its potential biological activities and applications in medicinal chemistry .
Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.
The chemical reactivity of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile can be attributed to its functional groups:
Research indicates that 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile exhibits various biological activities:
The synthesis of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multi-step organic reactions:
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several applications:
Interaction studies involving 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile reveal its potential to bind with various biomolecules:
Several compounds share structural similarities with 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Amino-2-(4-chlorophenyl)-2-isopropylvaleronitrile | Chlorophenyl instead of dimethoxyphenyl | Different electronic properties due to chlorine |
5-Amino-2-(3,4-dimethoxyphenyl)-2-methylvaleronitrile | Methyl group instead of isopropyl | Potentially different steric effects |
Verapamil | Contains a similar core structure but with additional groups | Established clinical use as an antihypertensive agent |
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile stands out due to its combination of both the dimethoxyphenyl and isopropyl groups. This unique combination confers specific chemical properties and potential biological activities that differentiate it from its analogs .
Irritant